Oxetin
Overview
Description
Oxetin is a compound that belongs to the class of oxetane-containing compounds. These compounds are characterized by a four-membered ring structure containing one oxygen atom. This compound was isolated from a broth of Streptomyces species OM-2317 and has demonstrated antibacterial and herbicidal effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including oxetin, involves several strategies. One common method is the intramolecular cyclization through carbon-oxygen bond formation. This can be achieved via intramolecular etherification or epoxide ring opening followed by ring closing . Another approach is the electrophilic halocyclization of alcohols, which forms the oxetane ring .
Industrial Production Methods
Industrial production of oxetane derivatives often involves the use of preformed oxetane-containing building blocks. These building blocks can be further derivatized through various chemical reactions to produce the desired oxetane derivatives . The production process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxetin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce oxidized derivatives with different functional groups, while reduction can yield reduced forms with altered chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of oxetin involves its interaction with specific molecular targets. In bacteria, this compound inhibits the growth of microorganisms by interfering with essential cellular processes. The compound’s herbicidal activity is attributed to its ability to inhibit glutamine synthetase in plants, leading to the disruption of nitrogen metabolism .
Comparison with Similar Compounds
Similar Compounds
Oxetin is similar to other oxetane-containing compounds, such as oxetanocin A and oxetane derivatives found in natural products . These compounds share the characteristic four-membered ring structure with an oxygen atom.
Uniqueness
What sets this compound apart from other similar compounds is its specific biological activity and the unique synthetic routes used for its preparation. The compound’s antibacterial and herbicidal properties make it a valuable candidate for various applications .
Properties
IUPAC Name |
(2R,3S)-3-aminooxetane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIYGJDWWLIDQY-STHAYSLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](O1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241634 | |
Record name | Oxetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94818-85-6 | |
Record name | Oxetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094818856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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